Cas no 2137825-54-6 (4-Quinazolinamine, 5,7-difluoro-2-methyl-)

4-Quinazolinamine, 5,7-difluoro-2-methyl-, is a fluorinated quinazoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoro substitutions at the 5 and 7 positions enhances its electronic properties and metabolic stability, making it a valuable intermediate for drug discovery. The methyl group at the 2-position further modifies its reactivity and binding affinity, offering versatility in synthetic pathways. This compound is particularly useful in the development of kinase inhibitors and antimicrobial agents due to its structural framework. Its high purity and well-defined chemical properties ensure reproducibility in research applications. Suitable for use in small-molecule screening and medicinal chemistry optimization.
4-Quinazolinamine, 5,7-difluoro-2-methyl- structure
2137825-54-6 structure
商品名:4-Quinazolinamine, 5,7-difluoro-2-methyl-
CAS番号:2137825-54-6
MF:C9H7F2N3
メガワット:195.168788194656
CID:5259526

4-Quinazolinamine, 5,7-difluoro-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4-Quinazolinamine, 5,7-difluoro-2-methyl-
    • インチ: 1S/C9H7F2N3/c1-4-13-7-3-5(10)2-6(11)8(7)9(12)14-4/h2-3H,1H3,(H2,12,13,14)
    • InChIKey: LUQWVVHXWKOXLI-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C(F)=CC(F)=C2)=C(N)N=C1C

4-Quinazolinamine, 5,7-difluoro-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-388354-10.0g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
10.0g
$5221.0 2025-03-16
Enamine
EN300-388354-1.0g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
1.0g
$1214.0 2025-03-16
Enamine
EN300-388354-2.5g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
2.5g
$2379.0 2025-03-16
Enamine
EN300-388354-5.0g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
5.0g
$3520.0 2025-03-16
Enamine
EN300-388354-0.1g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
0.1g
$1068.0 2025-03-16
Enamine
EN300-388354-0.5g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
0.5g
$1165.0 2025-03-16
Enamine
EN300-388354-0.05g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
0.05g
$1020.0 2025-03-16
Enamine
EN300-388354-0.25g
5,7-difluoro-2-methylquinazolin-4-amine
2137825-54-6 95.0%
0.25g
$1117.0 2025-03-16

4-Quinazolinamine, 5,7-difluoro-2-methyl- 関連文献

4-Quinazolinamine, 5,7-difluoro-2-methyl-に関する追加情報

4-Quinazolinamine, 5,7-difluoro-2-methyl- (CAS No. 2137825-54-6): A Promising Heterocyclic Compound in Medicinal Chemistry and Drug Discovery

The 4-Quinazolinamine, 5,7-difluoro-2-methyl- (CAS No. 2137825-54-6) is a fluorinated quinazoline derivative that has garnered significant attention in pharmaceutical research due to its unique structural features and potential biological activities. Quinazoline scaffolds are widely recognized in drug discovery, with applications ranging from kinase inhibitors to antimicrobial agents. The introduction of difluoro and methyl substituents in this compound enhances its physicochemical properties, making it a valuable intermediate for targeted therapies.

Recent studies highlight the growing interest in fluorinated heterocycles, as fluorine atoms can improve metabolic stability, bioavailability, and binding affinity to biological targets. The 5,7-difluoro-2-methylquinazolin-4-amine structure aligns with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles. This compound's CAS registry number 2137825-54-6 serves as a critical identifier for researchers exploring structure-activity relationships (SAR) in quinazoline-based drug design.

In the context of cancer research, quinazoline derivatives have shown promise as tyrosine kinase inhibitors (TKIs), particularly in targeting EGFR and VEGFR pathways. While 4-Quinazolinamine, 5,7-difluoro-2-methyl- itself may not be a clinical candidate, its structural motifs are valuable for developing next-generation therapeutics. Computational chemistry studies suggest that the difluoro substitution pattern could influence electron distribution and hydrogen bonding capabilities – key factors in molecular recognition processes.

The synthetic accessibility of CAS 2137825-54-6 makes it attractive for medicinal chemistry campaigns. Researchers frequently search for "quinazoline amine derivatives synthesis" or "fluorinated quinazoline building blocks," reflecting the demand for novel synthetic methodologies. This compound's methyl group at position 2 introduces steric considerations that can be exploited to modulate selectivity against biological targets, a strategy employed in fragment-based drug discovery.

Beyond oncology, 5,7-difluoro-2-methyl-4-quinazolinamine has potential applications in central nervous system (CNS) drug development. The fluorine atoms may enhance blood-brain barrier penetration, addressing a common challenge in neurotherapeutics. Recent patent literature reveals growing interest in similar structures for neurodegenerative disease targets, particularly those involving protein misfolding and aggregation.

From a chemical perspective, the quinazoline core of CAS 2137825-54-6 offers multiple sites for further functionalization, enabling structure-activity relationship studies. The 4-amino group serves as a handle for derivatization, while the fluorine atoms at positions 5 and 7 provide electronic effects that can fine-tune molecular properties. These characteristics make it a versatile building block in combinatorial chemistry and high-throughput screening programs.

Environmental and green chemistry considerations are increasingly important in heterocyclic compound development. Researchers are investigating eco-friendly synthetic routes for fluorinated quinazolines, including potential catalytic methods and solvent-free conditions. The stability profile of 4-Quinazolinamine, 5,7-difluoro-2-methyl- suggests it could be suitable for sustainable pharmaceutical manufacturing processes.

Analytical characterization of 2137825-54-6 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in pharmaceutical development and for understanding the compound's solid-state properties, which influence formulation strategies. The presence of fluorine atoms provides distinctive NMR signals that aid in structural verification.

In the broader context of drug discovery, 4-Quinazolinamine, 5,7-difluoro-2-methyl- represents an interesting case study in scaffold optimization. The integration of computational drug design tools with synthetic chemistry has accelerated the exploration of such compounds, particularly in virtual screening campaigns targeting protein families where quinazolines show privileged binding.

Future research directions for CAS 2137825-54-6 derivatives may explore their potential as PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation platforms. The modular nature of quinazoline chemistry allows for conjugation with E3 ligase ligands, creating opportunities in this emerging therapeutic modality. Additionally, the compound's photophysical properties might be exploitable in theranostic applications combining therapy and diagnostics.

As the pharmaceutical industry continues to emphasize small molecule drug discovery, compounds like 5,7-difluoro-2-methyl-4-quinazolinamine will remain valuable tools for medicinal chemists. Its balanced lipophilicity, conferred by the fluorine and methyl substituents, exemplifies modern approaches to overcoming the challenges of drug-like property optimization. The compound's CAS registry number serves as an essential reference point for researchers navigating the expanding landscape of fluorinated heterocyclic compounds in drug development.

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